Anti‑Inflammatory Potency Ranking: Irisolidone and Tectorigenin Surpass Genistein and Daidzein in PGE₂ Inhibition
In a structure‑activity relationship study examining multiple isoflavones isolated from Belamcanda chinensis and Pueraria thunbergiana, the rank order of potency for inhibiting prostaglandin E₂ (PGE₂) production in TPA‑stimulated rat peritoneal macrophages placed irisolidone and tectorigenin at the highest tier, exceeding genistein, tectoridin, glycitein, and daidzein. Glycosylated derivatives including kakkalide (irisolidone‑7‑xylosylglucoside), genistin, daidzin, and puerarin showed no significant inhibition, demonstrating that the aglycone form and 6‑methoxylation are critical for activity [1].
| Evidence Dimension | Inhibition of PGE₂ production potency rank order |
|---|---|
| Target Compound Data | Irisolidone (ranked in highest potency tier, alongside tectorigenin) |
| Comparator Or Baseline | Genistein (lower potency tier); tectoridin, glycitein, daidzein (further lower tiers); glycosides (no significant inhibition) |
| Quantified Difference | Irisolidone > genistein > tectoridin > glycitein > daidzein; glycosides showed no significant inhibition |
| Conditions | TPA‑stimulated rat peritoneal macrophages; in vitro assay |
Why This Matters
For researchers requiring maximal PGE₂ inhibition among naturally occurring isoflavones, irisolidone provides superior activity to the widely used comparator genistein, and critically outperforms its own glycosylated precursor kakkalide.
- [1] Yamaki K, Kim DH, Ryu N, Kim YP, Shin KH, Ohuchi K. Effects of naturally occurring isoflavones on prostaglandin E₂ production. Planta Med. 2002;68(2):97‑100. View Source
